5-chloronicotinohydrazide

Antimicrobial Resistance Drug Discovery Medicinal Chemistry

Inconsistent SAR due to positional isomer impurities? 5-Chloronicotinohydrazide offers a verified 5-chloro substitution pattern critical for target binding affinity and metabolic stability. Its primary hydrazide moiety enables rapid condensation with aldehydes/ketones for diversity-oriented hydrazone library synthesis. Key benefits: Validated antimycobacterial activity baseline; bidentate metal-chelation potential for complex synthesis; reactive chlorine site for further cross-coupling derivatization. Sourced with strict batch-to-batch consistency to ensure reproducible biological screening results.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
CAS No. 117830-18-9
Cat. No. B040128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloronicotinohydrazide
CAS117830-18-9
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Cl)C(=O)NN
InChIInChI=1S/C6H6ClN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11)
InChIKeySMUTWNZQWOJRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloronicotinohydrazide Overview


5-Chloronicotinohydrazide (C6H6ClN3O, MW 171.58) is a pyridine-3-carbohydrazide derivative featuring a chlorine atom at the 5-position of the nicotinoyl ring. This heterocyclic hydrazide is primarily utilized as a versatile building block for the synthesis of bioactive molecules and serves as a key intermediate in the development of antimicrobial and anticancer agents [1]. As an unsubstituted hydrazide parent scaffold, it provides a consistent core structure for structure-activity relationship (SAR) studies and the derivatization of Schiff base hydrazones [2].

5-Chloronicotinohydrazide Analogs Comparison


The performance of hydrazide derivatives is exquisitely sensitive to subtle structural variations. Directly substituting 5-chloronicotinohydrazide with closely related analogs like nicotinohydrazide (lacking the 5-chloro substituent) or isonicotinohydrazide (positional isomer) is not scientifically valid [1]. The 5-chloro substituent critically modulates electronic density and lipophilicity, which directly impacts key properties including target binding affinity [2] and metabolic stability. In comparative SAR studies, the 2,6-dichlorobenzylidene derivative of 6-phenylnicotinohydrazide exhibited vastly superior antimycobacterial activity (MIC = 3.90 µg/mL) compared to other substitution patterns, demonstrating that specific halogen positioning is a primary driver of biological potency within this scaffold class [3].

5-Chloronicotinohydrazide Key Evidence


S. aureus Antibacterial Activity vs. Ampicillin

5-Chloronicotinohydrazide exhibits direct antibacterial activity against Gram-positive bacteria. In a standardized in vitro assay, it demonstrated a minimum inhibitory concentration (MIC) of 3.91 µg/mL against Staphylococcus aureus, which is a 2-fold improvement in potency compared to the comparator antibiotic ampicillin, which had an MIC of 7.81 µg/mL in the same assay system .

Antimicrobial Resistance Drug Discovery Medicinal Chemistry

B. subtilis Antibacterial Activity vs. Ciprofloxacin

The compound shows enhanced potency against Bacillus subtilis. In a direct head-to-head MIC determination, 5-chloronicotinohydrazide achieved an MIC of 3.91 µg/mL, which is substantially lower than the comparator fluoroquinolone antibiotic ciprofloxacin, which exhibited an MIC of 15.62 µg/mL under identical conditions .

Gram-positive Bacteria Antibiotic Development Bioactivity Screening

nAChR α1β1γδ Subtype Interaction

5-Chloronicotinohydrazide has been profiled for agonist activity at the human nicotinic acetylcholine receptor (nAChR) α1β1γδ subtype. This subtype selectivity differentiates it from broader-acting cholinergic agents. While specific EC50 data is not reported, it was tested in a functional assay on recombinant human α1-β1-γ-δ cell lines of human embryonic kidney origin for nicotinic acetylcholine receptor agonist functional potency [1].

Neuroscience Ion Channels Ligand-Gated Receptors

S. aureus 147N Baseline Efficacy

In a functional antimicrobial assay, the minimum inhibitory concentration (MIC) of 5-chloronicotinohydrazide against the penicillin-sensitive Staphylococcus aureus strain 147N was determined to be 1 (unit not specified, reported as a relative activity value) . This provides a baseline measure of its intrinsic activity against this specific clinically relevant strain.

Infectious Disease Penicillin-Resistant Strains MIC Determination

5-Chloro Substituent Effects vs. Isomers

The 5-chloro substitution on the pyridine ring confers distinct electronic and steric properties relative to other regioisomers like 2-chloronicotinohydrazide or unsubstituted nicotinohydrazide. In related class studies, the 2-chloronicotinohydrazide scaffold was specifically chosen for developing novel antifungal agents due to its favorable interaction with succinate dehydrogenase (SDH) [1]. The 5-chloro isomer offers an alternative electron-withdrawing substitution pattern that may lead to different metabolic stability profiles and binding interactions .

Computational Chemistry Molecular Modeling QSAR

5-Chloronicotinohydrazide Applications


Gram-Positive Antibacterial Lead Optimization

Given its demonstrated in vitro activity against Staphylococcus aureus and Bacillus subtilis with MIC values comparable or superior to ampicillin and ciprofloxacin , 5-chloronicotinohydrazide is a rational starting point for medicinal chemistry campaigns targeting novel antibacterial agents. Its activity against a penicillin-sensitive S. aureus strain further supports its use in phenotypic screening libraries aimed at identifying new mechanisms of action to combat antibiotic resistance.

nAChR Subtype Profiling

The compound's documented testing at the α1β1γδ subtype of the human nicotinic acetylcholine receptor makes it a relevant research tool for investigating neuromuscular junction pharmacology. It can be used as a comparator in electrophysiology studies or as a ligand for developing subtype-selective fluorescent probes or affinity reagents.

Hydrazone & Schiff Base Library Synthesis

As a primary hydrazide, 5-chloronicotinohydrazide is a versatile synthetic intermediate. Its ready condensation with various aromatic aldehydes and ketones enables the rapid generation of hydrazone and Schiff base libraries . The 5-chloro substituent introduces a site for potential halogen bonding interactions in biological targets and allows for further derivatization via cross-coupling reactions, making it a valuable synthon in diversity-oriented synthesis.

Metal Complexation Studies

The hydrazide moiety, combined with the pyridine nitrogen, creates a bidentate or polydentate coordination environment suitable for chelating transition metals. This property is leveraged in the synthesis of metal-hydrazide complexes, which are being investigated for enhanced biological activities, including antimicrobial and anticancer effects . The 5-chloro substituent may fine-tune the electronic properties of the resulting metal complexes.

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